![molecular formula C8H8BrN3S B2421756 1-[(5-bromothiophen-2-yl)methyl]-1H-pyrazol-5-amine CAS No. 926257-64-9](/img/structure/B2421756.png)

1-[(5-bromothiophen-2-yl)methyl]-1H-pyrazol-5-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

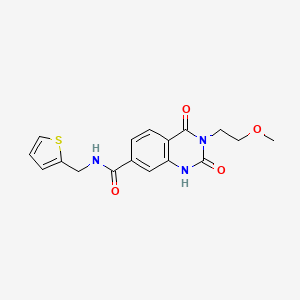

1-(5-Bromothiophen-2-yl)methyl-1H-pyrazol-5-amine, also known as 5-bromo-2-methylthiophen-3-amine, is an organosulfur compound used in various scientific research applications. It is a heterocyclic compound containing both nitrogen and sulfur, and is a derivative of pyrazole. It has been used in the synthesis of various other compounds, as well as in the study of its mechanism of action, biochemical and physiological effects, and potential applications.

Scientific Research Applications

Synthesis and Structural Analysis

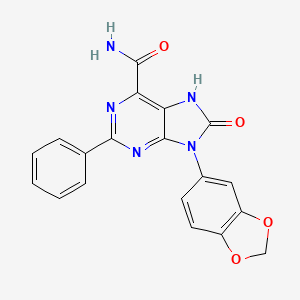

Synthesis of Thiophene Based Pyrazole Amides : A study by Kanwal et al. (2022) in "Molecules" discusses the synthesis of pyrazole-thiophene-based amide derivatives, including the use of 5-Bromothiophene. They observed good yields and performed a detailed analysis of the electronic structure and non-linear optical (NLO) properties of the synthesized compounds (Kanwal et al., 2022).

Crystallographic Analysis of Pyrazole Derivatives : Titi et al. (2020) in the "Journal of Molecular Structure" explored the crystallographic analysis of pyrazole derivatives. They provided insights into the geometric parameters and potential biological activities of these compounds (Titi et al., 2020).

Spectral and Antimicrobial Activity : A study in "Molecular Crystals and Liquid Crystals" by S. M et al. (2022) focused on the spectral, antimicrobial, and anticancer activities of a Schiff base related to 5-bromothiophene-2-carboxaldehyde and 4-amino antipyrine (S. M et al., 2022).

Intramolecular H-Bonding in Pyrazole Derivatives : Research by Szlachcic et al. (2020) in the "Journal of Molecular Structure" highlights the importance of intramolecular hydrogen bonds in the reactivity of pyrazole derivatives, suggesting alternative synthesis methods (Szlachcic et al., 2020).

DFT and XRD Studies : The study of 4-(4-bromophenyl)-1-tert-butyl-3-methyl-1H-pyrazol-5-amine by Tamer et al. (2016) in the "Journal of Molecular Structure" combined experimental and DFT approaches to understand its molecular structure and nonlinear optical properties (Tamer et al., 2016).

Biological and Pharmaceutical Applications

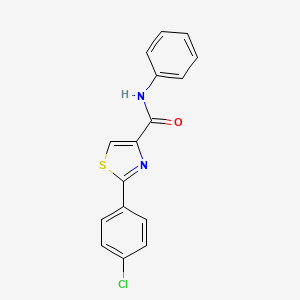

Antiviral Activity : Tantawy et al. (2012) in "Medicinal Chemistry Research" synthesized 3-methyl-1,5-diphenyl-1H-pyrazole derivatives and evaluated their antiviral activity against herpes simplex virus, highlighting the potential of these compounds in antiviral therapies (Tantawy et al., 2012).

Cancer Treatment : Panneerselvam et al. (2022) in "Anti-cancer agents in medicinal chemistry" explored the synthesis of amide derivatives for potential breast cancer treatment, demonstrating promising cytotoxic activity in cell lines (Panneerselvam et al., 2022).

Antibacterial Activity : Feng et al. (2018) in the "Journal of the Iranian Chemical Society" studied the antibacterial properties of pyrazole Schiff bases, indicating their potential as antibacterial agents (Feng et al., 2018).

Synthesis and Antitumor Activities : A study by Titi et al. (2020) in the "Journal of Molecular Structure" synthesized pyrazole derivatives and identified antitumor, antifungal, and antibacterial pharmacophore sites (Titi et al., 2020).

Inhibition of Mild Steel Corrosion : Cissé et al. (2011) in "Surface Review and Letters" found that pyridin-pyrazol derivatives, including brominated variants, are efficient corrosion inhibitors for mild steel in acidic solutions, demonstrating their utility in industrial applications (Cissé et al., 2011).

properties

IUPAC Name |

2-[(5-bromothiophen-2-yl)methyl]pyrazol-3-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrN3S/c9-7-2-1-6(13-7)5-12-8(10)3-4-11-12/h1-4H,5,10H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFIUCBDDKZDSMD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=C1)Br)CN2C(=CC=N2)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrN3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[(5-bromothiophen-2-yl)methyl]-1H-pyrazol-5-amine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-chloro-3-nitrophenyl)-2-[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]acetamide](/img/structure/B2421675.png)

![N-(1-cyanocyclohexyl)-2-[4-(2-fluorophenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetamide](/img/structure/B2421676.png)

![N-[4-(naphthalen-2-yl)-1,3-thiazol-2-yl]furan-2-carboxamide](/img/structure/B2421677.png)

![Methyl 2-(2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2421679.png)

![N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-3-((4-fluorophenyl)sulfonyl)propanamide](/img/structure/B2421682.png)

![N-(6-(benzo[d][1,3]dioxol-5-ylmethoxy)pyrimidin-4-yl)-2-phenylthiazole-4-carboxamide](/img/structure/B2421686.png)

![3-chloro-5H-cyclopenta[c]pyridin-7(6H)-one](/img/structure/B2421694.png)